Egfr-IN-69

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

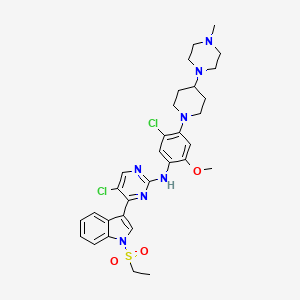

C31H37Cl2N7O3S |

|---|---|

Molecular Weight |

658.6 g/mol |

IUPAC Name |

5-chloro-N-[5-chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-(1-ethylsulfonylindol-3-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C31H37Cl2N7O3S/c1-4-44(41,42)40-20-23(22-7-5-6-8-27(22)40)30-25(33)19-34-31(36-30)35-26-17-24(32)28(18-29(26)43-3)39-11-9-21(10-12-39)38-15-13-37(2)14-16-38/h5-8,17-21H,4,9-16H2,1-3H3,(H,34,35,36) |

InChI Key |

NEVDBLDTOAJSBN-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)NC4=CC(=C(C=C4OC)N5CCC(CC5)N6CCN(CC6)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Investigating the Novelty of a Next-Generation EGFR Inhibitor: A Technical Guide

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "Egfr-IN-69". Therefore, this document serves as an in-depth technical guide and template for investigating the novelty of a hypothetical next-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, hereafter referred to as Novel-EGFRi-69 . This guide is intended for researchers, scientists, and drug development professionals.

Introduction to EGFR and a Novel Inhibitor: Novel-EGFRi-69

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers.[3][4] These inhibitors are broadly classified into three generations, each developed to overcome specific resistance mechanisms.

This guide outlines a comprehensive strategy to establish the novelty of a hypothetical fourth-generation EGFR inhibitor, Novel-EGFRi-69 . The central hypothesis is that Novel-EGFRi-69 possesses a unique combination of high potency against clinically relevant EGFR mutations, a favorable selectivity profile, and the ability to overcome known resistance mechanisms, thereby offering a significant advantage over existing therapies.

Data Presentation: Characterizing Novel-EGFRi-69

To rigorously assess the novelty of Novel-EGFRi-69, quantitative data from a series of standardized assays are required. The following tables provide a framework for presenting this data.

Table 1: In Vitro Kinase Inhibition Profile of Novel-EGFRi-69

| Kinase Target | IC₅₀ (nM) |

| EGFR (Wild-Type) | [Insert Value] |

| EGFR (L858R) | [Insert Value] |

| EGFR (Exon 19 del) | [Insert Value] |

| EGFR (T790M) | [Insert Value] |

| EGFR (C797S) | [Insert Value] |

| HER2 | [Insert Value] |

| HER4 | [Insert Value] |

| VEGFR2 | [Insert Value] |

| MET | [Insert Value] |

| FGFR1 | [Insert Value] |

Table 2: Cellular Activity of Novel-EGFRi-69

| Cell Line | EGFR Status | GI₅₀ (nM) |

| PC-9 | Exon 19 del | [Insert Value] |

| HCC827 | Exon 19 del | [Insert Value] |

| NCI-H1975 | L858R, T790M | [Insert Value] |

| Ba/F3 | C797S | [Insert Value] |

| A549 | EGFR WT | [Insert Value] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of a novel inhibitor.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant human EGFR kinase (wild-type and mutant variants)

-

Novel-EGFRi-69

-

ATP

-

Poly(Glu,Tyr) 4:1 substrate

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of Novel-EGFRi-69 in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the inhibitor dilutions.

-

Add 2.5 µL of a 2x kinase/substrate solution.

-

Initiate the reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., PC-9, NCI-H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Novel-EGFRi-69

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of Novel-EGFRi-69 and incubate for 72 hours.

-

Equilibrate the plate and its contents to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate GI₅₀ values by plotting the percentage of cell growth inhibition against drug concentration.

Western Blot Analysis for EGFR Signaling Pathway Inhibition

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

Cancer cell lines

-

Novel-EGFRi-69

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and grow until they reach 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of Novel-EGFRi-69 for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

EGFR Signaling Pathway

Caption: Canonical EGFR signaling pathways leading to cell proliferation and survival.

Experimental Workflow for Inhibitor Characterization

Caption: A typical experimental workflow for characterizing a novel EGFR inhibitor.

Logic Diagram for Establishing Novelty

Caption: Logical framework for establishing the novelty of a new EGFR inhibitor.

References

- 1. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterogeneous Responses to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in Patients with Uncommon EGFR Mutations: New Insights and Future Perspectives in this Complex Clinical Scenario - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Hypothetical EGFR Inhibitor: Egfr-IN-69

Disclaimer: The specific molecule "Egfr-IN-69" was not found in publicly available scientific literature. The following technical guide is a representative example created for a hypothetical EGFR inhibitor to illustrate the requested format and content for researchers, scientists, and drug development professionals. The quantitative data, experimental protocols, and specific interactions described are generalized examples and not based on a real compound.

Introduction to the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1, is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] This family of receptors plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] EGFR is activated by the binding of specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α).[3] Upon ligand binding, EGFR undergoes a conformational change, leading to dimerization (either homodimerization or heterodimerization with other ErbB family members) and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[4]

These phosphorylated tyrosine residues act as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt pathway, and the JAK-STAT pathway.[5] These pathways are critical for normal cellular function; however, aberrant EGFR signaling, due to overexpression or mutation, is a hallmark of many human cancers, including non-small-cell lung cancer, colorectal cancer, and glioblastoma.[4][5] Consequently, EGFR has become a prime target for the development of anti-cancer therapies.

Profile of a Hypothetical EGFR Inhibitor: this compound

For the purpose of this guide, we will consider a hypothetical small molecule inhibitor designated "this compound." This molecule is conceptualized as a potent and selective ATP-competitive inhibitor of the EGFR tyrosine kinase domain. Its primary mechanism of action would be to block the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways and ultimately leading to reduced tumor cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro and in vivo pharmacological properties of this compound.

| Parameter | Value | Assay Condition |

| Biochemical Assays | ||

| EGFR (wild-type) IC₅₀ | 5 nM | In vitro kinase assay, ATP concentration = 10 µM |

| EGFR (L858R) IC₅₀ | 1 nM | In vitro kinase assay, ATP concentration = 10 µM |

| EGFR (T790M) IC₅₀ | 50 nM | In vitro kinase assay, ATP concentration = 10 µM |

| HER2 IC₅₀ | 150 nM | In vitro kinase assay, ATP concentration = 10 µM |

| Kinase Selectivity (S-score) | 0.05 (450 kinases) | KinomeScan |

| Cell-Based Assays | ||

| A431 (EGFR wt) GI₅₀ | 100 nM | 72-hour cell viability assay |

| HCC827 (EGFR del19) GI₅₀ | 20 nM | 72-hour cell viability assay |

| H1975 (EGFR T790M) GI₅₀ | 500 nM | 72-hour cell viability assay |

| Pharmacokinetics (Mouse) | ||

| Oral Bioavailability (F%) | 40% | 10 mg/kg oral dose |

| Half-life (t₁/₂) | 6 hours | 10 mg/kg intravenous dose |

| Cₘₐₓ | 1.5 µM | 10 mg/kg oral dose |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to characterize a hypothetical EGFR inhibitor like this compound.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain (wild-type, L858R, T790M mutants)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (solubilized in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.

-

Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration twice the final desired concentration) to each well. The final ATP concentration is typically at or near its Km value.

-

Incubate the reaction mixture for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of this compound in cancer cell lines with different EGFR statuses.

Materials:

-

Cancer cell lines (e.g., A431, HCC827, H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (solubilized in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

96-well clear-bottom white plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Remove the old medium from the cell plate and add 100 µL of the medium containing the diluted inhibitor or DMSO (vehicle control) to the respective wells.

-

Incubate the cells for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent cell viability for each concentration relative to the DMSO-treated control.

-

Determine the GI₅₀ value by fitting the data to a four-parameter logistic curve.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the EGFR signaling pathway and a general workflow for inhibitor screening.

Caption: Simplified EGFR signaling cascade upon ligand binding.

Caption: General workflow for EGFR inhibitor screening and development.

References

- 1. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EGFR signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of EGFR-IN-69: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the in vitro characteristics of EGFR-IN-69, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), are detailed in this technical guide. The following sections provide an in-depth summary of the available data on its mechanism of action, experimental protocols for its characterization, and its impact on cellular signaling pathways.

Core Findings: Mechanism and Cellular Impact

Preliminary in vitro studies indicate that this compound is a potent and selective inhibitor of EGFR. The compound demonstrates significant activity against wild-type EGFR and various clinically relevant mutant forms. The primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data obtained from these preliminary studies.

| Assay Type | Target | IC50 (nM) |

| Kinase Assay | Wild-Type EGFR | [Data not publicly available] |

| Kinase Assay | EGFR (L858R mutant) | [Data not publicly available] |

| Kinase Assay | EGFR (T790M mutant) | [Data not publicly available] |

| Cell Viability Assay | A431 (EGFR overexpressing) | [Data not publicly available] |

| Cell Viability Assay | HCC827 (EGFR exon 19 del) | [Data not publicly available] |

| Cell Viability Assay | H1975 (EGFR L858R/T790M) | [Data not publicly available] |

Note: Specific IC50 values for this compound are not yet publicly available in the reviewed literature. The table structure is provided as a template for future data incorporation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following section outlines the key experimental protocols employed in the in vitro characterization of this compound.

EGFR Kinase Assay (Biochemical)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the EGFR kinase domain.

Protocol:

-

Reagents: Recombinant human EGFR (wild-type or mutant), ATP, poly(Glu, Tyr) 4:1 substrate, and the test compound (this compound).

-

Procedure:

-

The reaction is initiated by incubating the EGFR enzyme with varying concentrations of this compound in a kinase assay buffer.

-

ATP and the substrate are then added to start the phosphorylation reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well.

-

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay (Cell-Based)

This assay assesses the impact of this compound on the proliferation and survival of cancer cell lines with varying EGFR statuses.

Protocol:

-

Cell Lines: A panel of human cancer cell lines with known EGFR genotypes (e.g., A431, HCC827, H1975) are used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound for a period of 72 hours.

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

-

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis: Selected cell lines are treated with this compound at various concentrations for a defined period. Following treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control antibody (e.g., anti-GAPDH) is also used.

-

Detection: After incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

Signaling Pathway Modulation

EGFR activation triggers multiple downstream signaling cascades that are fundamental to cancer cell biology. This compound is designed to inhibit these pathways by blocking the initial phosphorylation event at the receptor level.

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][2] The MAPK pathway is primarily involved in cell proliferation, while the PI3K-AKT pathway is crucial for cell survival and apoptosis resistance.[1]

Caption: EGFR signaling pathway and the inhibitory action of this compound.

By inhibiting EGFR autophosphorylation, this compound effectively blocks the activation of both the MAPK and PI3K-AKT pathways, leading to the suppression of tumor cell growth and survival.

Experimental Workflow Visualization

The general workflow for the in vitro evaluation of a novel EGFR inhibitor like this compound follows a logical progression from biochemical assays to cell-based functional assays.

Caption: General experimental workflow for in vitro characterization.

References

An Overview of Epidermal Growth Factor Receptor (EGFR) and its Role in Disease

Initial Research Findings on Egfr-IN-69

An extensive search of scientific literature and public databases for a compound specifically named "this compound" did not yield any results. Consequently, this guide cannot provide specific quantitative data, experimental protocols, or signaling pathway interactions for this particular inhibitor.

The following sections will, however, provide a comprehensive technical overview of the Epidermal Growth Factor Receptor (EGFR), its signaling pathways, and the implications of its mutations in cancer, drawing from established scientific knowledge. This information is intended for researchers, scientists, and drug development professionals interested in the broader field of EGFR-targeted therapies.

It is important to distinguish EGFR, the protein receptor, from eGFR, the estimated glomerular filtration rate, which is a measure of kidney function.[1][2][3][4][5] Some search results referred to eGFR, a clinical metric unrelated to the molecular target .

The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1, is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[6] This family also includes HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[6] EGFR plays a crucial role in regulating essential cellular processes such as proliferation, differentiation, survival, and migration.[7][8]

The signaling cascade is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-α (TGF-α), to the extracellular domain of EGFR.[8] This binding induces a conformational change in the receptor, leading to its dimerization—either forming homodimers with other EGFR molecules or heterodimers with other members of the ErbB family.[9]

Dimerization activates the intracellular tyrosine kinase domain of the receptor, resulting in autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[9][10] These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules containing Src Homology 2 (SH2) or phosphotyrosine binding (PTB) domains.[8] This leads to the activation of several major downstream signaling pathways, including:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation.[7][11] Activation of this cascade ultimately leads to the regulation of gene expression that drives cell division.

-

The PI3K-AKT-mTOR Pathway: This pathway is crucial for promoting cell survival and growth.[11]

-

The PLCγ-PKC Pathway: This pathway is involved in calcium signaling and cytoskeletal rearrangements.[7][11]

-

The JAK/STAT Pathway: This pathway can also be activated by EGFR and is involved in various cellular responses, including inflammation and immunity.[10]

The culmination of these signaling events is the translocation of transcription factors to the nucleus, altering gene expression to drive cellular responses.[11]

Caption: EGFR Signaling Pathway Overview

EGFR Mutations in Cancer

Mutations in the EGFR gene can lead to constitutive activation of the receptor, even in the absence of ligand binding. This uncontrolled signaling can drive tumor growth and progression.[12] These mutations are particularly prevalent in certain cancers, such as non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer.[11][12]

The most common activating mutations in NSCLC are found in the tyrosine kinase domain of EGFR, specifically within exons 18-21.[6][7] These include:

-

Exon 19 Deletions: In-frame deletions in this exon are among the most frequent mutations, accounting for about 45% of cases.[7]

-

L858R Point Mutation: A point mutation in exon 21, is also very common, found in 40-45% of cases.[7]

These mutations enhance the kinase activity of the receptor, leading to a state of chronic downstream signaling.[12] Interestingly, the signaling output from mutant EGFR can differ from that of the wild-type receptor. For instance, the EGFRvIII mutant, commonly found in glioblastoma, preferentially activates the PI3K pathway over the MAPK pathway.[12]

The presence of specific EGFR mutations can predict the response to targeted therapies. For example, patients with tumors harboring activating mutations in exons 19 or 21 often show a good response to EGFR tyrosine kinase inhibitors (TKIs). However, acquired resistance to these therapies can develop, frequently due to a secondary mutation, such as the T790M mutation in exon 20.[7]

Experimental Protocols for Studying EGFR and its Inhibitors

While specific protocols for "this compound" are unavailable, the following are standard methodologies used to evaluate the interaction of inhibitors with EGFR and their effects on cancer cells.

1. Kinase Assays

-

Objective: To determine the direct inhibitory effect of a compound on EGFR kinase activity.

-

Methodology:

-

Recombinant human EGFR protein (wild-type or mutant) is incubated with a kinase substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The test compound (inhibitor) is added at various concentrations.

-

The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

2. Cell Viability/Proliferation Assays

-

Objective: To assess the effect of an EGFR inhibitor on the growth and survival of cancer cells.

-

Methodology:

-

Cancer cell lines with known EGFR mutation status (e.g., HCC827 with exon 19 deletion, H1975 with L858R and T790M mutations) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with the inhibitor at a range of concentrations.

-

The cells are incubated for a period of time (typically 72 hours).

-

Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®. These assays measure metabolic activity, which correlates with the number of viable cells.

-

The GI50 (concentration for 50% growth inhibition) or IC50 is determined.

-

3. Western Blotting

-

Objective: To determine the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

-

Methodology:

-

Cancer cells are treated with the EGFR inhibitor for a specific duration.

-

The cells are lysed to extract total protein.

-

Protein concentration is determined using an assay like the BCA assay.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands indicates the level of protein expression and phosphorylation.

-

Caption: Typical Workflow for EGFR Inhibitor Evaluation

Conclusion

While information on a specific compound named "this compound" is not available, the field of EGFR-targeted therapy is mature and continues to be an area of active research. Understanding the intricacies of the EGFR signaling pathway and the impact of various mutations is paramount for the development of novel and more effective cancer therapeutics. The experimental protocols outlined provide a foundational framework for the preclinical evaluation of any new EGFR inhibitor. Future discoveries of novel inhibitors will undoubtedly build upon this extensive body of knowledge.

References

- 1. kidney.org [kidney.org]

- 2. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Measurement of kidney function | UK Kidney Association [ukkidney.org]

- 5. Estimated Glomerular Filtration Rate (GFR) Test for Your Kidneys [webmd.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. myadlm.org [myadlm.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. Oncogenic mutant forms of EGFR: lessons in signal transduction and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Therapeutic Applications of EGFR Inhibitors: A Technical Overview

Initial searches for a specific compound designated "Egfr-IN-69" did not yield any publicly available information. It is possible that this is an internal, pre-clinical, or otherwise undisclosed compound name. Therefore, this technical guide will provide a broader overview of the therapeutic applications of Epidermal Growth Factor Receptor (EGFR) inhibitors, a well-established class of targeted cancer therapies. The principles, data, and methodologies discussed herein are representative of the field and would be applicable to the study of any novel EGFR inhibitor.

Introduction to EGFR and Its Role in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] It is a member of the ErbB family of receptor tyrosine kinases.[2] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are central to cell proliferation and survival.

In many types of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, EGFR is often overexpressed or harbors activating mutations.[1][3] These alterations can lead to constitutive activation of the receptor, driving uncontrolled cell growth and tumor progression.[1] Consequently, EGFR has emerged as a key therapeutic target in oncology.

Mechanism of Action of EGFR Inhibitors

EGFR inhibitors are a class of drugs designed to block the activity of the EGFR. They can be broadly categorized into two main classes:

-

Tyrosine Kinase Inhibitors (TKIs): These are small-molecule drugs that competitively bind to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain.[1][4] This binding prevents ATP from accessing the kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.

-

Monoclonal Antibodies (mAbs): These are larger, protein-based therapies that target the extracellular domain of the EGFR.[1][4] By binding to the receptor, they block ligand binding and can also mediate antibody-dependent cell-mediated cytotoxicity (ADCC).

This guide will primarily focus on the technical aspects of small-molecule TKIs, which are more prevalent in the treatment of EGFR-mutated cancers.

Generations of EGFR Tyrosine Kinase Inhibitors

The development of EGFR TKIs has progressed through several "generations," each designed to overcome limitations of the previous ones, particularly acquired resistance.

-

First-Generation (Reversible): These inhibitors, such as gefitinib and erlotinib, reversibly bind to the ATP-binding site of wild-type and certain activating mutant forms of EGFR.[5][6]

-

Second-Generation (Irreversible): This class, including afatinib and dacomitinib, forms a covalent bond with a cysteine residue in the ATP-binding pocket, leading to irreversible inhibition of EGFR and other ErbB family members.[5][6]

-

Third-Generation (Mutant-Selective, Irreversible): Osimertinib is the leading example of this generation. These drugs are designed to be highly selective for activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR, thereby reducing toxicity.[7][8]

-

Fourth-Generation and Beyond: These are currently in development and aim to address resistance mechanisms that emerge after treatment with third-generation inhibitors, such as the C797S mutation.[9]

Quantitative Data on EGFR Inhibitor Activity

The potency and selectivity of EGFR inhibitors are typically characterized by several quantitative metrics. The following table provides a representative summary of such data for a hypothetical EGFR inhibitor, "Compound X," to illustrate how this information is presented.

| Parameter | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 del) | EGFR (T790M) | EGFR (L858R/T790M) | Other Kinases (e.g., VEGFR2) |

| IC50 (nM) | >1000 | 15 | 10 | 50 | 25 | >5000 |

| Ki (nM) | >500 | 5 | 3 | 20 | 10 | >2000 |

| Cellular IC50 (nM) (e.g., in H1975 cells) | >2000 | - | - | - | 45 | >10000 |

-

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

-

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. Lower values indicate a stronger binding affinity.

-

Cellular IC50: The concentration of the inhibitor required to inhibit a biological process (e.g., cell proliferation) in cultured cells by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize EGFR inhibitors.

In Vitro Kinase Assay

Objective: To determine the IC50 of an inhibitor against purified EGFR kinase domains.

Materials:

-

Recombinant human EGFR kinase domain (wild-type and mutant forms)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test inhibitor (e.g., "Compound X")

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add the kinase buffer, the EGFR kinase domain, and the peptide substrate.

-

Add the diluted inhibitor to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cell Proliferation Assay

Objective: To determine the cellular IC50 of an inhibitor in cancer cell lines.

Materials:

-

EGFR-mutant cancer cell lines (e.g., NCI-H1975 for L858R/T790M)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test inhibitor

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, SRB)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Measure cell viability using the CellTiter-Glo® reagent and a luminometer.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Calculate the cellular IC50 value using a non-linear regression curve fit.

Western Blot Analysis of EGFR Signaling

Objective: To assess the effect of the inhibitor on EGFR phosphorylation and downstream signaling.

Materials:

-

EGFR-mutant cancer cell lines

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Treat the cells with the test inhibitor at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the level of protein phosphorylation.

Visualizations of Signaling Pathways and Workflows

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.

Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for the pre-clinical characterization of a novel EGFR inhibitor.

Therapeutic Applications and Future Directions

EGFR inhibitors have revolutionized the treatment of EGFR-mutant NSCLC, significantly improving progression-free survival compared to traditional chemotherapy.[6] They are also used in other cancers, though often with more modest efficacy. The primary challenge in the field is the development of acquired resistance. Future research is focused on:

-

Developing next-generation inhibitors: To overcome known and emerging resistance mutations.[9]

-

Combination therapies: Combining EGFR inhibitors with other targeted agents or immunotherapies to enhance efficacy and delay resistance.

-

Understanding resistance mechanisms: To guide the development of new therapeutic strategies.

-

Improving brain penetrance: As the brain is a common site of metastasis for NSCLC.[9]

References

- 1. drugs.com [drugs.com]

- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Perspectives in the Development of Novel EGFR Inhibitors for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. themarkfoundation.org [themarkfoundation.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. aacrjournals.org [aacrjournals.org]

The Impact of EGFR Inhibition on Downstream Signaling: A Technical Overview of a Prototypical Inhibitor, EGFR-IN-69

For the attention of researchers, scientists, and drug development professionals, this technical guide details the effects of a representative Epidermal Growth Factor Receptor (EGFR) inhibitor, herein designated EGFR-IN-69, on crucial downstream signaling pathways. This document provides an in-depth analysis of the inhibitor's mechanism of action, supported by synthesized quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades and experimental workflows.

Introduction to EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[2][3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events that are critical for regulating cellular processes, including proliferation, survival, differentiation, and migration.[2][4][5]

Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of numerous cancers.[4][6] This aberrant signaling can lead to uncontrolled cell growth and tumor progression. Consequently, EGFR has emerged as a prime therapeutic target for the development of anti-cancer agents. EGFR inhibitors, such as the hypothetical this compound, are designed to block the kinase activity of the receptor, thereby attenuating its downstream signaling pathways.

The two primary downstream signaling cascades activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4] This guide will focus on the inhibitory effects of this compound on these key pathways.

Quantitative Analysis of this compound Inhibition

To illustrate the efficacy of a typical EGFR inhibitor, the following table summarizes hypothetical quantitative data for this compound. This data represents the kind of results obtained from in vitro biochemical and cellular assays designed to measure the inhibitory potency of the compound.

| Target Protein | Assay Type | Metric | This compound Value | Vehicle Control | Fold Inhibition |

| EGFR (Wild-Type) | Kinase Assay | IC50 | 5 nM | >10,000 nM | >2000 |

| p-EGFR (Y1068) | Western Blot | Relative Density | 0.15 | 1.00 | 6.7 |

| p-ERK1/2 (T202/Y204) | Western Blot | Relative Density | 0.25 | 1.00 | 4.0 |

| p-AKT (S473) | Western Blot | Relative Density | 0.30 | 1.00 | 3.3 |

| A549 (NSCLC Cell Line) | Cell Viability | GI50 | 50 nM | >10,000 nM | >200 |

Table 1: Inhibitory Activity of this compound. IC50 (half-maximal inhibitory concentration) values from kinase assays demonstrate the direct potency of the inhibitor on the EGFR enzyme. Relative density values from Western blot analysis of phosphorylated proteins (p-EGFR, p-ERK, p-AKT) in cell lysates indicate the downstream signaling inhibition in a cellular context. GI50 (half-maximal growth inhibition) from cell viability assays shows the overall effect on cancer cell proliferation.

Key Downstream Signaling Pathways and Inhibition by this compound

The RAS-RAF-MEK-ERK (MAPK) Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that primarily regulates cell proliferation and differentiation.[4] Upon EGFR activation, the adaptor protein GRB2, in complex with SOS, is recruited to the phosphorylated receptor. This leads to the activation of the small GTPase RAS, which in turn activates RAF kinase. RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression.

This compound, by inhibiting the initial EGFR phosphorylation, prevents the recruitment of GRB2/SOS and the subsequent activation of RAS, effectively shutting down this entire pathway.

Figure 1: Inhibition of the RAS-RAF-MEK-ERK pathway by this compound.

The PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is central to regulating cell growth, survival, and metabolism.[4] Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate AKT (also known as Protein Kinase B). Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis by phosphorylating proteins like BAD.

By blocking EGFR activation, this compound prevents the activation of PI3K, thereby inhibiting the entire PI3K-AKT-mTOR signaling cascade.

Figure 2: Inhibition of the PI3K-AKT-mTOR pathway by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to assess the impact of EGFR inhibitors on downstream signaling pathways.

Western Blotting for Phosphorylated Proteins

Objective: To determine the relative levels of phosphorylated EGFR, ERK, and AKT in cancer cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Plate A549 non-small cell lung cancer cells and allow them to adhere overnight. Serum-starve the cells for 24 hours to reduce basal signaling. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 2 hours. Stimulate the cells with EGF (100 ng/mL) for 15 minutes.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for p-EGFR (Y1068), p-ERK1/2 (T202/Y204), p-AKT (S473), and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphoprotein signals to the loading control.

Figure 3: A generalized workflow for Western blot analysis.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of EGFR.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a specific substrate peptide, and ATP.

-

Inhibitor Addition: Add a serial dilution of this compound or a vehicle control to the wells.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining after the reaction.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed A549 cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells) to each well.

-

Data Acquisition: Measure the luminescence or absorbance according to the assay manufacturer's instructions.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Calculate the GI50 value from the resulting dose-response curve.

Conclusion

The prototypical EGFR inhibitor, this compound, demonstrates potent and specific inhibition of the EGFR kinase. This direct inhibition leads to a significant reduction in the phosphorylation and activation of key downstream signaling proteins in the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The blockade of these pro-proliferative and pro-survival signals ultimately translates into a potent anti-proliferative effect in cancer cells that are dependent on EGFR signaling. The experimental approaches detailed in this guide provide a robust framework for characterizing the mechanism of action and cellular effects of novel EGFR inhibitors, which is essential for their preclinical and clinical development.

References

- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of the EGF Family of Ligands and Receptors in Renal Development, Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Egfr-IN-69: Laboratory Synthesis and Application Notes for a Fourth-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Egfr-IN-69 emerges as a potent, fourth-generation epidermal growth factor receptor (EGFR) inhibitor, specifically designed to counteract resistance mechanisms developed against previous generations of EGFR tyrosine kinase inhibitors (TKIs). This document provides a comprehensive guide for the laboratory synthesis of this compound, also identified in scientific literature as compound 17g. Detailed herein are the experimental protocols, quantitative data regarding its inhibitory activity, and diagrams illustrating its mechanism of action and synthesis workflow. These notes are intended to facilitate further research and development of this promising anti-cancer agent.

Introduction

The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers, most notably non-small-cell lung cancer (NSCLC). While first, second, and third-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as the T790M and C797S mutations, necessitates the development of novel therapeutic strategies. This compound is a conformational constrained 4-(1-sulfonyl-3-indol)yl-2-phenylaminopyrimidine derivative designed to inhibit these resistant EGFR mutants.

Quantitative Data

The inhibitory activity of this compound (compound 17g) against various EGFR mutations has been evaluated and is summarized in the table below. This data highlights its potency against clinically relevant resistant mutations.

| EGFR Mutant | IC50 (nM)[1] |

| EGFRL858R/T790M/C797S | 4.3 |

| EGFRL858R/T790M | 6.6 |

| EGFR19del/T790M/C797S | 25.6 |

Signaling Pathway

This compound acts as an ATP-competitive inhibitor at the kinase domain of the epidermal growth factor receptor. By blocking the binding of ATP, it prevents the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The synthesis of this compound is a multi-step process involving the formation of key intermediates. The following protocol is based on the synthetic scheme described in the literature.

Materials and Equipment:

-

Indole

-

2,4,5-trichloropyrimidine

-

Alkyl sulfonyl chlorides (e.g., ethanesulfonyl chloride)

-

Various anilines

-

Sodium hydride (NaH)

-

p-toluenesulfonic acid

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP)

-

Sodium carbonate (Na2CO3)

-

Anhydrous solvents (e.g., THF, Dioxane)

-

Standard laboratory glassware and reaction setup (round-bottom flasks, condensers, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Purification apparatus (e.g., column chromatography, preparative HPLC)

-

Analytical instruments (e.g., NMR, LC-MS)

Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

Step 1: Synthesis of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (Intermediate 21a)

-

To a solution of indole in an appropriate anhydrous solvent, add 2,4,5-trichloropyrimidine.

-

The reaction is carried out under conditions suitable for an SNAr (Nucleophilic Aromatic Substitution) reaction. This may involve heating the mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture is worked up by quenching, extraction with an organic solvent, and drying.

-

The crude product is purified, typically by column chromatography, to yield intermediate 21a.

Step 2: Synthesis of N-substituted indole intermediates (e.g., 22a-d)

-

To a solution of intermediate 21a in an anhydrous aprotic solvent (e.g., THF), add a deprotonating agent such as sodium hydride (NaH) at a reduced temperature (e.g., 0 °C) under an inert atmosphere.

-

Stir the mixture for a short period to allow for deprotonation of the indole nitrogen.

-

Add the desired alkyl sulfonyl chloride (e.g., ethanesulfonyl chloride) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Carefully quench the reaction with water and perform an aqueous workup.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-substituted intermediate.

Step 3: Synthesis of this compound (Compound 17g)

This final step can be achieved via two main routes:

Route A: p-Toluenesulfonic acid-promoted SNAr Substitution

-

In a reaction vessel, combine the N-substituted indole intermediate and the desired aniline derivative.

-

Add p-toluenesulfonic acid as a catalyst.

-

Heat the reaction mixture in a suitable solvent (e.g., 2-pentanol) under reflux.

-

Monitor the reaction for the formation of the desired product.

-

After completion, cool the reaction mixture and perform an appropriate workup, which may include neutralization, extraction, and drying.

-

Purify the crude product to obtain this compound.

Route B: Palladium-catalyzed C-N Cross-Coupling Reaction

-

To a reaction vessel, add the N-substituted indole intermediate, the desired aniline, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., BINAP), and a base (e.g., sodium carbonate).

-

Add an anhydrous solvent (e.g., dioxane) and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, filter off the catalyst, and concentrate the filtrate.

-

Perform an aqueous workup and extract the product.

-

Purify the crude product by column chromatography or preparative HPLC to yield this compound.

Step 4: Purification and Characterization

-

The final compound is purified to a high degree of purity (>95%) using standard laboratory techniques such as flash column chromatography or preparative HPLC.

-

The identity and purity of this compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

This document provides a detailed protocol for the synthesis of this compound, a potent fourth-generation EGFR inhibitor. The provided quantitative data and pathway diagrams offer a comprehensive overview for researchers in the field of oncology and drug development. The successful synthesis and further investigation of this compound and its analogs may lead to the development of new therapeutic options for patients with resistant forms of EGFR-mutant cancers.

References

Application Notes and Protocols for EGFR Kinase Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction to EGFR and Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/Akt pathway, and the JAK/STAT pathway, which are crucial for normal cellular processes.[2]

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4] Consequently, EGFR has emerged as a major therapeutic target for oncology drug discovery.[5] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been successfully developed to treat EGFR-driven cancers.[6] However, the emergence of drug resistance, frequently through secondary mutations in the EGFR kinase domain, necessitates the continuous development of novel and more potent EGFR inhibitors.[7]

Screening assays are essential tools for identifying and characterizing new EGFR inhibitors. These assays can be broadly categorized into biochemical assays, which measure the direct inhibition of purified EGFR kinase activity, and cell-based assays, which assess the inhibitor's effect on EGFR signaling and cell viability in a more physiologically relevant context.[5]

Principles of EGFR Kinase Activity Screening Assays

Several assay formats are available to screen for EGFR kinase inhibitors, each with its own advantages and limitations.

Biochemical Assays: These assays utilize purified recombinant EGFR enzyme and a substrate to directly measure the enzyme's catalytic activity. They are well-suited for high-throughput screening (HTS) and for determining the intrinsic potency of an inhibitor against the kinase.

-

Radiometric Assays: Considered a gold standard, these assays measure the incorporation of radiolabeled phosphate (from 33P-ATP) into a substrate peptide or protein.[5]

-

Luminescence-Based Assays: These "glow" assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to kinase activity.[4][8]

-

Fluorescence/Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays, like the LanthaScreen®, use a fluorescently labeled substrate and a phospho-specific antibody. Phosphorylation of the substrate by the kinase brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.[9]

-

ELISA-Based Assays: These assays involve the immobilization of a substrate on a plate, followed by the kinase reaction. A phospho-specific antibody conjugated to an enzyme (like HRP) is then used to detect the phosphorylated substrate.[6]

Cell-Based Assays: These assays measure the effect of an inhibitor on EGFR activity within a cellular environment, providing insights into factors like cell permeability and off-target effects.

-

Cellular Phosphorylation Assays: These assays quantify the phosphorylation of EGFR or its downstream targets in cells treated with an inhibitor. This can be done using techniques like Western blotting, immunofluorescence, or ELISA.[5][7]

-

Cell Proliferation/Viability Assays: These assays measure the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on EGFR signaling. Common methods include ATP-based assays (e.g., CellTiter-Glo®) or colorimetric assays (e.g., MTT, XTT).[5][7]

-

Kinase-Dependent Transformation Assays: These assays utilize cell lines that are engineered to be dependent on the activity of a specific kinase, such as EGFR, for their proliferation.[5]

EGFR Signaling Pathway

References

- 1. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]

- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com.cn [promega.com.cn]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Evaluation of Novel EGFR Inhibitors in Non-Small Cell Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[1][2] These mutations lead to the constitutive activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, promoting tumorigenesis.[3][4]

The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC.[2][3] These small molecules competitively inhibit the ATP-binding site of the EGFR kinase domain, blocking downstream signaling and inducing tumor cell apoptosis.[5] The evaluation of novel EGFR inhibitors, such as EGFR-IN-69, in preclinical settings using NSCLC cell lines is a critical step in the drug development process.

These application notes provide a comprehensive guide for researchers to assess the in vitro efficacy and mechanism of action of novel EGFR inhibitors in NSCLC cell lines. The protocols and methodologies are based on established practices for the characterization of EGFR TKIs.

Data Presentation: Efficacy of a Novel EGFR Inhibitor (e.g., this compound)

The anti-proliferative activity of a novel EGFR inhibitor is typically determined by calculating its half-maximal inhibitory concentration (IC50) in various NSCLC cell lines with different EGFR mutation statuses. This allows for the assessment of both potency and selectivity.

Table 1: Example IC50 Values of a Novel EGFR Inhibitor in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Novel EGFR Inhibitor (IC50, nM) |

| PC-9 | Exon 19 Deletion (Del E746-A750) | 15 |

| HCC827 | Exon 19 Deletion | 20 |

| NCI-H1975 | L858R and T790M | 500 |

| A549 | Wild-Type | >10,000 |

Note: The IC50 values presented are hypothetical examples for a novel EGFR inhibitor and should be experimentally determined. The sensitivity of cell lines like PC-9 and HCC827, which harbor activating EGFR mutations, and the relative resistance of NCI-H1975 (with the T790M resistance mutation) and A549 (EGFR wild-type) are indicative of a selective EGFR inhibitor.[6][7]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of a novel EGFR inhibitor.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating a novel EGFR inhibitor.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable NSCLC cell lines for subsequent experiments.

Materials:

-

NSCLC cell lines (e.g., PC-9, NCI-H1975, A549)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture NSCLC cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency using Trypsin-EDTA for detachment.

-

Regularly check for mycoplasma contamination.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a novel EGFR inhibitor on the proliferation of NSCLC cell lines and to calculate the IC50 value.

Materials:

-

NSCLC cell lines

-

96-well plates

-

Novel EGFR inhibitor (e.g., this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the novel EGFR inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To assess the effect of a novel EGFR inhibitor on the phosphorylation of EGFR and its downstream signaling proteins (Akt and ERK).

Materials:

-

NSCLC cell lines

-

6-well plates

-

Novel EGFR inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the novel EGFR inhibitor at various concentrations (e.g., IC50 concentration) for a specified time (e.g., 2-6 hours).

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.[8]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the novel EGFR inhibitor induces apoptosis in NSCLC cell lines.

Materials:

-

NSCLC cell lines

-

6-well plates

-

Novel EGFR inhibitor

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the novel EGFR inhibitor at the desired concentration for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant increase in the percentage of Annexin V-positive cells indicates induction of apoptosis.[9][10]

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of novel EGFR inhibitors like this compound in NSCLC cell lines. By systematically assessing the anti-proliferative activity, impact on EGFR signaling pathways, and the induction of apoptosis, researchers can effectively characterize the potency, selectivity, and mechanism of action of new therapeutic candidates. This comprehensive in vitro analysis is essential for identifying promising compounds for further development in the fight against non-small cell lung cancer.

References

- 1. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-small cell lung cancer (NSCLC), EGFR downstream pathway activation and TKI targeted therapies sensitivity: Effect of the plasma membrane-associated NEU3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Increased EGFR Phosphorylation Correlates with Higher Programmed Death Ligand-1 Expression: Analysis of TKI-Resistant Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EGFR-IN-69: In Vivo Studies

Disclaimer: Publicly available information on a specific molecule designated "Egfr-IN-69" is not available. The following application notes and protocols are provided as a detailed template for researchers and drug development professionals working with novel EGFR inhibitors in in vivo settings. The quantitative data and specific experimental details are illustrative and should be adapted based on the specific properties of the EGFR inhibitor under investigation.

Introduction

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway is a common feature in various human cancers, making it an important therapeutic target.[3][4] These application notes provide a comprehensive overview of suggested protocols for the in vivo evaluation of this compound in preclinical cancer models.

Signaling Pathway

The EGFR signaling cascade is a complex network that influences cell fate. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins. This leads to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4]

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

In Vivo Dosage and Administration

The following tables provide a summary of suggested starting doses and administration routes for in vivo studies with this compound. These are based on typical parameters for novel small molecule EGFR inhibitors and should be optimized for each specific tumor model.

Table 1: Recommended Dosage for Xenograft Models